molecular formula C12H17BN4O4 B12840825 (3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid

(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid

Cat. No.: B12840825
M. Wt: 292.10 g/mol
InChI Key: DOHYKNBWIZKMDB-UHFFFAOYSA-N
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Description

(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid is a complex organic compound that features a boronic acid functional group attached to a triazolopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid typically involves multiple steps. One common approach starts with the preparation of the triazolopyridine core, followed by the introduction of the boronic acid group. The tert-butoxycarbonyl (Boc) protecting group is often used to protect the amino group during the synthesis. The reaction conditions usually involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The triazolopyridine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the triazolopyridine ring can produce partially or fully reduced derivatives.

Scientific Research Applications

(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The triazolopyridine ring system can interact with various biological targets, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid is unique due to its combination of a boronic acid group and a triazolopyridine ring system. This combination provides a versatile platform for chemical modifications and enhances its potential applications in various fields. The presence of the Boc protecting group also allows for selective deprotection and further functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H17BN4O4

Molecular Weight

292.10 g/mol

IUPAC Name

[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]boronic acid

InChI

InChI=1S/C12H17BN4O4/c1-12(2,3)21-11(18)16(4)10-15-14-9-8(13(19)20)6-5-7-17(9)10/h5-7,19-20H,1-4H3

InChI Key

DOHYKNBWIZKMDB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CN2C1=NN=C2N(C)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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